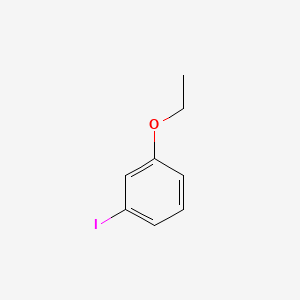

1-乙氧基-3-碘苯

描述

1-Ethoxy-3-iodobenzene is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 and is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Ethoxy-3-iodobenzene is 1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.

科学研究应用

烷氧羰基化反应

1-乙氧基-3-碘苯已被用于烷氧羰基化反应。Iannelli等人(2009年)展示了在1摩尔尺度上使用微波加热对碘苯进行乙氧羰基化反应,无论使用过量还是接近化学计量的一氧化碳装载,都能获得可比的产率。这项研究展示了使用1-乙氧基-3-碘苯和微波加热扩大烷氧羰基化反应的潜力(Iannelli et al., 2009)。

杂环芳香环系统

该化合物已应用于合成紧凑的杂环芳香环系统。Sakamoto等人(1992年)报道了碘苯及其衍生物与(Z)-1-乙氧基-2-(三丁基锡基)乙烯在一氧化碳气氛下钯催化的羰基偶联反应,导致(E)-3-乙氧基-1-芳基丙-2-烯-1-酮的生成。这种方法被扩展用于合成香豆素和4(1H)-喹啉酮(Sakamoto et al., 1992)。

酮的α-乙氧基化

Ochiai等人(2005年)利用碘苯进行酮的α-乙氧基化。他们发现原位生成的二酰氧基(苯基)-λ3-碘烷作为酮的氧化剂,以m-氯过氧苯甲酸作为末端氧化剂。这个过程突显了碘苯衍生物在有机合成中的催化潜力(Ochiai et al., 2005)。

放射标记化合物开发

在医学成像领域,已经探索了1-乙氧基-3-碘苯衍生物。Tokunaga等人(2019年)开发了1-(2-I-乙氧基)-2,5-双芳基苯(I-EISB)作为潜在的SPECT探针,用于检测淀粉样沉积物。他们检查了其与淀粉样沉积小鼠的亲和力和成像能力,证明了其在检测淀粉样沉积物中的应用(Tokunaga et al., 2019)。

氧化转化

Ochiai(2007年)报道了使用高价有机-λ3-碘烷的化学计量和催化氧化反应。这项研究包括活化的碘苯与各种官能团(如烯烃和酚)在温和条件下的反应,展示了碘苯衍生物在氧化反应中的广泛实用性(Ochiai, 2007)。

作用机制

Target of Action

1-Ethoxy-3-iodobenzene, also known as 3-Iodophenetole, is an organic compound that primarily targets benzene rings in chemical reactions . The benzene ring is a crucial component of many organic compounds, and its stability and reactivity make it an important target in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as Electrophilic Aromatic Substitution (EAS) . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to interact with the benzene ring without disrupting its aromaticity .

Biochemical Pathways

The EAS mechanism is a key biochemical pathway in the action of 1-Ethoxy-3-iodobenzene . This pathway allows the compound to participate in the synthesis of various benzene derivatives . The downstream effects of this pathway depend on the specific reactions and compounds involved.

Result of Action

The primary result of 1-Ethoxy-3-iodobenzene’s action is the formation of substituted benzene rings . These rings can serve as building blocks for a wide range of organic compounds, including pharmaceuticals, dyes, polymers, and more .

安全和危害

The safety information available indicates that 1-Ethoxy-3-iodobenzene is a substance that requires careful handling . It has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The compound has been associated with hazard statements EUH019, H302, H315, H319, and H335 . These statements suggest that the compound can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

属性

IUPAC Name |

1-ethoxy-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGQMEPFSWIPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347224 | |

| Record name | 3-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-3-iodobenzene | |

CAS RN |

29052-00-4 | |

| Record name | 3-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

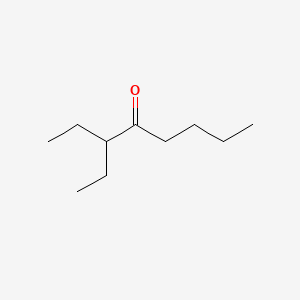

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)

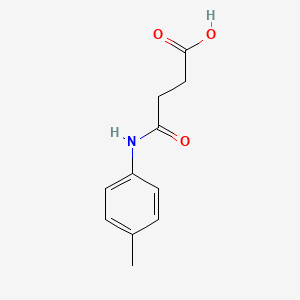

![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)